molecular formula C7H9N3O3 B13168167 Methyl (1h-imidazole-1-carbonyl)glycinate

Methyl (1h-imidazole-1-carbonyl)glycinate

Cat. No.: B13168167
M. Wt: 183.16 g/mol
InChI Key: NFIMTWGTNSFCTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1h-imidazole-1-carbonyl)glycinate is a compound that belongs to the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Imidazoles are heterocyclic compounds containing nitrogen atoms, and they play a crucial role in many biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1h-imidazole-1-carbonyl)glycinate typically involves the reaction of imidazole derivatives with glycine esters. One common method is the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, which can include the use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of imidazole derivatives often involves the Radziszewski reaction, which uses glyoxal, formaldehyde, and a mixture of ammonia and methylamine. This method is efficient and allows for the large-scale production of imidazole compounds .

Chemical Reactions Analysis

Types of Reactions

Methyl (1h-imidazole-1-carbonyl)glycinate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction could produce imidazole derivatives with reduced nitrogen atoms.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl (1h-imidazole-1-carbonyl)glycinate involves its interaction with various molecular targets and pathways. Imidazole derivatives can act as enzyme inhibitors, binding to the active sites of enzymes and preventing their normal function. This interaction can disrupt biological processes, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1h-imidazole-1-carbonyl)glycinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the glycinate moiety enhances its solubility and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

methyl 2-(imidazole-1-carbonylamino)acetate

InChI

InChI=1S/C7H9N3O3/c1-13-6(11)4-9-7(12)10-3-2-8-5-10/h2-3,5H,4H2,1H3,(H,9,12)

InChI Key

NFIMTWGTNSFCTF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)N1C=CN=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.